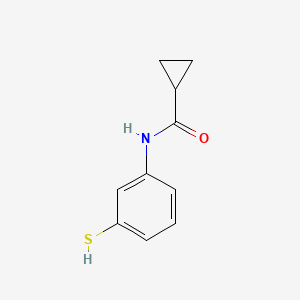
N-(3-sulfanylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-sulfanylphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H11NOS It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a 3-sulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-sulfanylphenyl)cyclopropanecarboxamide typically involves the reaction of 3-mercaptobenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-sulfanylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-sulfanylphenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-sulfanylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the cyclopropane ring may interact with hydrophobic pockets in enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfanylphenyl)cyclopropanecarboxamide
- N-(3-sulfanylphenyl)cyclopropanecarboxylate
- N-(3-sulfanylphenyl)cyclopropanecarboxylic acid
Uniqueness
N-(3-sulfanylphenyl)cyclopropanecarboxamide is unique due to the presence of both a sulfanyl group and a cyclopropane ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-(3-sulfanylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H11NOS/c12-10(7-4-5-7)11-8-2-1-3-9(13)6-8/h1-3,6-7,13H,4-5H2,(H,11,12) |
InChI Key |
NSSXMJCBGMJSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B15046271.png)
![2-[4-(Piperazin-1-yl)phenyl]acetamide](/img/structure/B15046275.png)


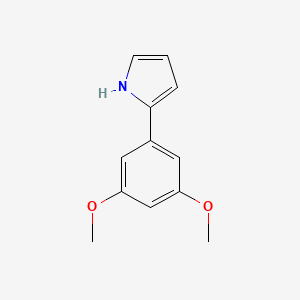
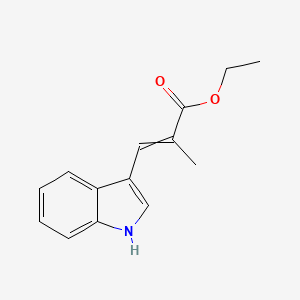
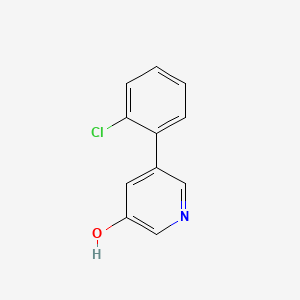
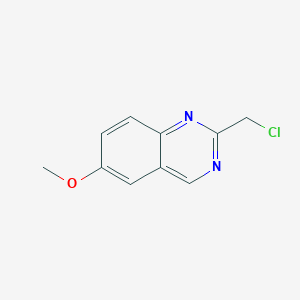

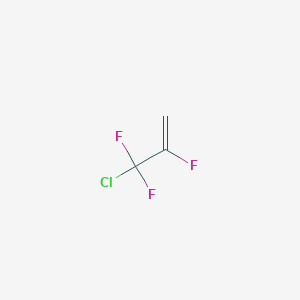
![3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid](/img/structure/B15046352.png)

